Computed Lipophilicity (LogP) Differentiation: 1,3,7-Trimethyl vs. 1,3,6-Trimethyl and 1,3,4-Trimethyl Isomers
The 1,3,7-trimethyl isomer exhibits a computed LogP of 2.26, which is 0.12 log units lower than the 1,3,6-trimethyl isomer (LogP 2.38) and the 1,3,4-trimethyl isomer (LogP 2.38) . All three isomers share identical molecular formula (C₁₀H₁₂N₂), molecular weight (160.22 Da), polar surface area (PSA 17.30 Ų), hydrogen bond donor count (0), and hydrogen bond acceptor count (1) . The 3,6,7-trimethyl isomer shares the identical LogP value (2.26) with the target compound . This indicates that moving a methyl group from position 7 to position 6 or 4 increases computed lipophilicity by approximately 5%, a magnitude that can influence membrane partitioning and pharmacokinetic behavior in biological systems.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.26 (1,3,7-trimethylpyrrolo[1,2-a]pyrazine) |
| Comparator Or Baseline | LogP = 2.38 (1,3,6-trimethyl isomer); LogP = 2.38 (1,3,4-trimethyl isomer); LogP = 2.26 (3,6,7-trimethyl isomer); LogP = 1.92 (1,3-dimethyl analog); LogP = 1.00 (unsubstituted pyrrolo[1,2-a]pyrazine) |
| Quantified Difference | ΔLogP = -0.12 (vs. 1,3,6- and 1,3,4-isomers); ΔLogP = +0.34 (vs. 1,3-dimethyl); ΔLogP = +1.26 (vs. unsubstituted core) |
| Conditions | Computed LogP values sourced from ChemSrc database; consistent computational methodology across all comparators |
Why This Matters
The quantifiable LogP difference provides a physicochemical basis for selecting the 1,3,7-isomer over other trimethyl isomers when lower lipophilicity is desired for aqueous solubility or reduced non-specific protein binding in biological assays.
